3-(2,2,3,4,4,4-Hexafluoro-butoxy)-propionitrile
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Overview
Description
3-(2,2,3,4,4,4-Hexafluoro-butoxy)-propionitrile is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,3,4,4,4-Hexafluoro-butoxy)-propionitrile typically involves the reaction of 2,2,3,4,4,4-Hexafluoro-butanol with acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(2,2,3,4,4,4-Hexafluoro-butoxy)-propionitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2,2,3,4,4,4-Hexafluoro-butoxy)-propionic acid.
Reduction: Formation of 3-(2,2,3,4,4,4-Hexafluoro-butoxy)-propylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,2,3,4,4,4-Hexafluoro-butoxy)-propionitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-(2,2,3,4,4,4-Hexafluoro-butoxy)-propionitrile involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, thereby modulating their activity. The compound can also participate in various biochemical pathways, influencing cellular processes and metabolic functions.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,2,3,4,4,4-Hexafluoro-butoxy)-benzene
- 3-(2,2,3,4,4,4-Hexafluoro-butoxy)-ethanol
- 3-(2,2,3,4,4,4-Hexafluoro-butoxy)-acetic acid
Uniqueness
Compared to similar compounds, 3-(2,2,3,4,4,4-Hexafluoro-butoxy)-propionitrile stands out due to its unique nitrile group, which imparts distinct reactivity and potential for further chemical modifications. The presence of multiple fluorine atoms also enhances its stability and resistance to chemical degradation, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(2,2,3,4,4,4-hexafluorobutoxy)propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F6NO/c8-5(7(11,12)13)6(9,10)4-15-3-1-2-14/h5H,1,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBVKWSTVYTUJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(C(C(F)(F)F)F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F6NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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